molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1273682
CAS No.: 499771-19-6
M. Wt: 255.3 g/mol
InChI Key: FYXLANAMYDYSCN-UHFFFAOYSA-N
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Description

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitropyridinyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-nitropyridine-2-thiol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of 3-nitropyridine-2-thiol and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.

    Reduction: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitropyridinyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitropyridine-2-thiol
  • 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
  • 3-Nitro-2-pyridinesulfenyl chloride

Uniqueness

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitropyridinyl group and a thiadiazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXLANAMYDYSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384443
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-19-6
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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